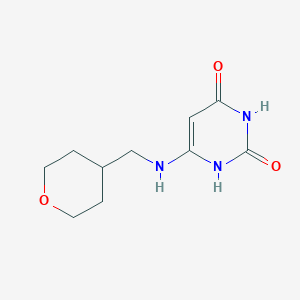

6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione

説明

6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C11H17N3O3

- Molecular Weight : 239.27 g/mol

- CAS Number : 2097978-66-8

Research indicates that compounds with a pyrimidine core often exhibit diverse biological activities, including antitumor and anti-inflammatory effects. The specific mechanism of action for this compound involves interaction with cellular targets that lead to apoptosis in cancer cells and modulation of inflammatory pathways.

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of similar pyrimidine derivatives. For example, compounds that share structural features with this compound have demonstrated the ability to inhibit tumor growth in xenograft models. A notable study found that related compounds effectively reduced tumor size in models of pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM) without significant hepatotoxicity .

Anti-inflammatory Effects

The compound's structural analogs have shown promise in modulating inflammatory responses. Inhibitors derived from pyrimidine structures have been reported to downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, suggesting potential therapeutic applications in autoimmune diseases .

Case Study 1: Antitumor Efficacy

In a study conducted on xenograft models using 6-substituted pyrimidines, it was observed that the compounds induced significant apoptosis in cancer cells. The study specifically noted a reduction in tumor growth rates by over 50% when treated with these compounds compared to controls. Histological analysis indicated minimal damage to surrounding tissues, indicating a favorable safety profile .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives. The results showed that treatment with these compounds led to a significant decrease in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both critical mediators in inflammatory responses. This suggests that this compound may be beneficial for conditions characterized by chronic inflammation .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antitumor | >50% reduction in tumor growth | |

| Anti-inflammatory | Decreased TNF-α and IL-6 levels |

| Compound | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 2097978-66-8 | 239.27 g/mol | Antitumor, Anti-inflammatory |

科学的研究の応用

Antitumor Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. A study explored the synthesis of various pyrimidine derivatives, including 6-(((tetrahydro-2H-pyran-4-yl)methyl)amino)pyrimidine-2,4(1H,3H)-dione. The results showed that these compounds could inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a derivative showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent antitumor properties .

Anti-inflammatory Properties

Another promising application of this compound is its potential as an anti-inflammatory agent. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages. This effect was attributed to the modulation of signaling pathways involved in inflammation, suggesting that it may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Research indicates that it can protect neuronal cells from oxidative stress-induced damage. The compound was found to enhance the expression of antioxidant enzymes and reduce markers of oxidative stress in neuronal cultures, hinting at its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Field trials indicated that formulations containing this compound led to a significant reduction in pest populations while being less toxic to non-target organisms compared to conventional pesticides. This selective toxicity makes it a candidate for environmentally friendly pest management strategies .

Plant Growth Promotion

In addition to its pesticidal effects, this compound has been studied for its role as a plant growth regulator. Experiments demonstrated that it could enhance root development and overall plant vigor when applied at specific concentrations. This application could be particularly beneficial in sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .

Polymer Synthesis

The unique chemical structure of this compound allows for its incorporation into polymer matrices. Research has focused on using this compound as a monomer in the synthesis of biodegradable polymers. These polymers exhibit enhanced mechanical properties and thermal stability compared to traditional materials, making them suitable for various applications including packaging and biomedical devices .

Coatings and Adhesives

The compound's ability to form strong covalent bonds has led to investigations into its use in coatings and adhesives. Studies have shown that coatings formulated with this compound can provide excellent adhesion and resistance to environmental degradation. This property is crucial for applications in construction and automotive industries where durability is paramount .

特性

IUPAC Name |

6-(oxan-4-ylmethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c14-9-5-8(12-10(15)13-9)11-6-7-1-3-16-4-2-7/h5,7H,1-4,6H2,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDSVNNTXFOOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。